molecular formula C19H19ClN4O3S2 B292560 ethyl 4-amino-5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

ethyl 4-amino-5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B292560
M. Wt: 451 g/mol
InChI Key: MUZCXFYYSDTEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of pyrido, thieno, and pyrimidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-chlorobenzylamine with ethyl 3-aminocrotonate, followed by cyclization with thiourea and subsequent oxidation . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs .

Scientific Research Applications

Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-2-[(2-chlorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN4O3S2

Molecular Weight

451 g/mol

IUPAC Name

ethyl 4-amino-5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

InChI

InChI=1S/C19H19ClN4O3S2/c1-2-27-19(26)23-8-7-12-14(9-23)29-16-15(12)17(25)24(21)18(22-16)28-10-11-5-3-4-6-13(11)20/h3-6H,2,7-10,21H2,1H3

InChI Key

MUZCXFYYSDTEKI-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)N

Origin of Product

United States

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